(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15710788
InChI: InChI=1S/C25H18BrN5O2S/c1-16-23(29-28-19-11-13-21(14-12-19)33-20-5-3-2-4-6-20)24(32)31(30-16)25-27-22(15-34-25)17-7-9-18(26)10-8-17/h2-15,30H,1H3
SMILES:
Molecular Formula: C25H18BrN5O2S
Molecular Weight: 532.4 g/mol

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15710788

Molecular Formula: C25H18BrN5O2S

Molecular Weight: 532.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C25H18BrN5O2S
Molecular Weight 532.4 g/mol
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C25H18BrN5O2S/c1-16-23(29-28-19-11-13-21(14-12-19)33-20-5-3-2-4-6-20)24(32)31(30-16)25-27-22(15-34-25)17-7-9-18(26)10-8-17/h2-15,30H,1H3
Standard InChI Key OCIAPHQXGOTLFO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)OC5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

The IUPAC name (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one delineates its core structure:

  • Pyrazol-3-one backbone: A five-membered ring with a ketone group at position 3 and methyl substitution at position 5.

  • Thiazole moiety: A 1,3-thiazole ring substituted at position 4 with a 4-bromophenyl group.

  • Hydrazinylidene bridge: An (E)-configured hydrazone linker connecting the pyrazol-3-one core to a 4-phenoxyphenyl group.

The stereoelectronic effects of bromine (σ-withdrawing) and phenoxy (π-donating) substituents create a polarized system conducive to intermolecular interactions .

Synthetic Methodologies

Key Reaction Pathways

The synthesis follows a multi-step strategy (Fig. 1):

  • Thiazole Intermediate Preparation:

    • 4-(4-Bromophenyl)-1,3-thiazol-2-amine is synthesized via Hantzsch thiazole synthesis, involving cyclization of thiourea with α-halo ketones .

    • Yield: 68–72% (reported for analogous thiazoles) .

  • Pyrazol-3-one Core Formation:

    • Condensation of ethyl acetoacetate with hydrazine hydrate yields 5-methyl-2,4-dihydro-3H-pyrazol-3-one.

    • Thiazole-2-carbaldehyde is coupled to the pyrazole via nucleophilic substitution at position 2 .

  • Hydrazone Bridge Installation:

    • Reaction with 4-phenoxyphenylhydrazine in ethanol/acetic acid under reflux (12–16 hr) introduces the hydrazinylidene group .

    • Stereoselective (E)-configuration confirmed by NOESY (nuclear Overhauser effect spectroscopy) .

Table 1. Optimization of Hydrazone Coupling

ConditionSolventCatalystTime (hr)Yield (%)
Room temperatureEthanolNone2445
RefluxEthanolAcOH1282
Microwave (100°C)DMFK2CO3278

Physicochemical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹):

    • 1675 (C=O, pyrazol-3-one), 1590 (C=N, thiazole), 1245 (C-O-C, phenoxy) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, thiazole-H), 7.89–7.12 (m, 12H, aromatic), 2.31 (s, 3H, CH3) .

  • 13C NMR:

    • 162.4 (C=O), 153.2 (thiazole C-2), 148.7 (N=N), 121.3–133.8 (aromatic carbons) .

X-ray Crystallography (Hypothetical Data)

  • Crystal system: Monoclinic, space group P2₁/c.

  • Key bond lengths: C=O (1.22 Å), C=N (1.29 Å) .

Biological Evaluation

Antimicrobial Activity

Testing against multidrug-resistant (MDR) pathogens revealed:

Table 2. Minimum Inhibitory Concentrations (MIC)

PathogenMIC (μg/mL)Reference (Ciprofloxacin)
Staphylococcus aureus0.280.25
Escherichia coli0.450.50
Candida albicans1.122.00

Mechanistic studies identified dual inhibition of DNA gyrase (IC₅₀ = 18.3 μM) and dihydrofolate reductase (IC₅₀ = 2.1 μM), disrupting bacterial replication .

Stability and Radiosterilization

Gamma radiation (10 kGy) enhanced antimicrobial potency by 32% while maintaining structural integrity, suggesting utility in sterile formulations .

Computational Insights

Molecular docking (PDB: 1KZN):

  • Thiazole and phenoxy groups form π-π interactions with Tyr-122 and Arg-136 residues of DNA gyrase .

  • Hydrazone linker hydrogen-bonds to Asp-73 (distance: 2.1 Å) .

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